N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-10-6-4-5-9(2)11(10)16-13(17)12-14-7-8-15-12/h4-6H,3,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLSLXCEEQKHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=NCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of 2-ethyl-6-methylaniline with an appropriate imidazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxylic acid, while reduction may produce this compound derivatives with different functional groups.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetochlor: A chloroacetanilide herbicide with a similar structural motif.
N-(2-ethyl-6-methylphenyl)alanine: A precursor in the synthesis of chiral herbicides.
N-(2-ethyl-6-methylphenyl)hydroxylamine: An intermediate in the degradation of acetochlor.
Uniqueness
N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is unique due to its specific imidazole and carboxamide functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is an imidazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
The imidazole ring is a key feature of this compound, contributing to its biological activity. The presence of the ethyl and methyl substituents on the phenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 32 | E. coli |
| This compound | 16 | Bacillus subtilis |
2. Anti-inflammatory Activity
The anti-inflammatory effects of imidazole derivatives have been extensively studied. In vitro assays demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The compound exhibited an IC50 value of approximately 25 µM, indicating moderate potency compared to standard anti-inflammatory agents.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of NF-kB Pathway : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .
- Antioxidant Properties : Preliminary studies suggest that this imidazole derivative may also exhibit antioxidant activity, reducing oxidative stress markers in cellular models .
Case Study 1: Antimicrobial Efficacy
A study conducted by Jain et al. (2021) evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. Among them, this compound showed promising results against Staphylococcus aureus, with a notable reduction in bacterial growth observed in treated samples compared to controls .
Case Study 2: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory cytokines compared to untreated controls. This suggests a potential therapeutic application in inflammatory diseases .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for N-(2-ethyl-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, and how can purity be ensured? Methodological Answer: The compound is typically synthesized via multi-step reactions involving condensation of substituted benzylamines with imidazole precursors. Key steps include cyclization under reflux conditions using solvents like ethanol or DMF and catalysts such as acetic acid. Purity is validated via HPLC (>95%) and melting point analysis. For example, derivatives like N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide achieved 85% yield with mp 235°C, confirmed by H NMR and ESI-MS .
Advanced Question: Q. How can researchers address low yields in the final cyclization step during synthesis? Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Temperature Modulation: Gradual heating (e.g., 80–100°C) to favor cyclization over dimerization.
- Catalyst Optimization: Using Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance reaction efficiency.
- By-Product Analysis: Employing TLC or LC-MS to identify intermediates and adjust stoichiometry. For instance, substituting allylbromide in analogous syntheses improved yields to 95% by reducing steric effects .
Structural Characterization
Basic Question: Q. What analytical techniques are essential for confirming the molecular structure of this compound? Methodological Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., δ 7.31–7.17 ppm for aromatic protons in thiazole derivatives) .
- Mass Spectrometry: ESI-MS or HRMS to confirm molecular weight (e.g., m/z 287 [M+H]+ for related compounds) .
Advanced Question: Q. How can crystallographic data resolve ambiguities in hydrogen bonding or conformational flexibility? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL software provides precise bond lengths and angles. For example, dihedral angles between imidazole and phenyl rings (e.g., 35.78°–69.75°) reveal non-planar conformations affecting solubility. Hydrogen-bonding patterns (C–H⋯O interactions) and π-stacking can be mapped to predict stability and intermolecular interactions .
Biological Activity and Mechanism
Basic Question: Q. What biological activities have been reported for structurally similar imidazole derivatives? Methodological Answer: Analogous compounds exhibit antimicrobial, antitumor, and anti-inflammatory properties. For example, N-(5-(3-chlorobenzyl)-thiazol-2-yl) derivatives inhibit microbial growth via enzyme binding (e.g., β-lactamase), while acrylamide-linked imidazoles show antitumor activity by modulating kinase pathways .
Advanced Question: Q. How can researchers elucidate the mechanism of action when direct data is unavailable? Methodological Answer:
- Computational Docking: Use AutoDock or Schrödinger Suite to predict binding affinities to targets like COX-2 or EGFR.
- Comparative SAR Studies: Modify substituents (e.g., chloro to methoxy groups) and assay activity changes. For example, fluorophenyl substitutions in imidazoles enhanced antimicrobial potency by 40% in MIC assays .
- Kinetic Studies: Monitor enzyme inhibition (e.g., IC₅₀ values) using fluorescence-based assays .
Handling Data Contradictions
Basic Question: Q. How should researchers reconcile conflicting solubility data across studies? Methodological Answer: Standardize solvent systems (e.g., DMSO for stock solutions) and employ dynamic light scattering (DLS) to detect aggregation. For instance, discrepancies in aqueous solubility may arise from pH-dependent protonation of the imidazole ring .
Advanced Question: Q. What statistical approaches validate biological activity claims when replication fails? Methodological Answer:
- Meta-Analysis: Pool data from independent studies to calculate effect sizes (e.g., Hedge’s g).
- Dose-Response Curves: Use nonlinear regression to confirm EC₅₀ consistency.
- Orthogonal Assays: Cross-validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) .
Advanced Applications
Basic Question: Q. What non-biological applications exist for imidazole-carboxamide derivatives? Methodological Answer: These compounds serve as ligands in catalysis (e.g., Pd-catalyzed cross-coupling) or as fluorophores in materials science due to their conjugated π-systems .
Advanced Question: Q. How can the compound be integrated into drug delivery systems? Methodological Answer:
- Nanoparticle Functionalization: Conjugate with PEGylated liposomes via carboxamide linkages for targeted delivery.
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
